molecular formula C8H13N3O4S B151819 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- CAS No. 25459-12-5

1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-

Cat. No. B151819
CAS RN: 25459-12-5
M. Wt: 247.27 g/mol
InChI Key: GHJQUSZGINOURI-UHFFFAOYSA-N
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Description

The compound "1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities, including antimicrobial properties. The specific compound appears to be closely related to tinidazole, a known antimicrobial agent .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1-methyl-4-nitro-1H-imidazole was reported under new reaction conditions using less corrosive reagents, which could be relevant for the synthesis of the compound . Additionally, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been facilitated by novel ionic liquids, which might offer insights into more efficient synthesis routes for related compounds .

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been extensively studied using techniques such as X-ray crystallography, FTIR, 1H NMR, 13C NMR, and EIMS. For example, the crystal structure of 1-methyl-4-nitro-1H-imidazole was confirmed through X-ray crystallography, and its spectroscopic properties were characterized, providing a basis for understanding the structure of related compounds . The crystal structures of other derivatives, such as 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, have also been reported, which could be compared to the compound to infer structural similarities .

Chemical Reactions Analysis

Imidazole derivatives undergo various chemical reactions, including electrochemical reactions as studied in tinidazole . The electrochemical behavior of tinidazole at mercury electrodes was investigated, revealing complex reaction mechanisms that could be relevant to the electrochemical properties of the compound . Additionally, the reactivity of imidazole derivatives in the presence of Brønsted acidic ionic liquids has been explored, which could provide insights into potential reactions involving the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of a nitro group in the molecule can affect its antimicrobial activity, as seen in the study of 1-methyl-4-nitro-1H-imidazole and its moderate activity against various microorganisms . The solubility, melting point, and stability of these compounds can also be determined through their physical and chemical characterization, which is essential for their practical application in medicinal chemistry.

Scientific Research Applications

1. Structural Analysis and Hydrolysis

1H-Imidazole derivatives like 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid are formed through the hydrolysis of related compounds. These derivatives crystallize as hydrates and are linked through water molecules by hydrogen bonding, forming a three-dimensional network. This indicates their potential application in crystallography and materials science (Wu, Liu, & Ng, 2005).

2. Electrochemical Behavior

The electrochemical behavior of 1H-Imidazole derivatives, such as 1-[2-(ethylsulphonyl)ethyl]-2-methyl-5-nitro-1H-imidazole, has been studied using techniques like polarography. This compound exhibits irreversible cathodic waves, suggesting its application in electrochemical studies and sensor development (Fonseca, Rivera, Monteagudo, & Uriarti, 1993).

3. Antibacterial Activity

5-Substituted 1-methyl-4-nitro-1H-imidazole derivatives demonstrate notable in-vitro antibacterial activity against a range of microorganisms. This implies their potential use in developing new antibacterial agents (Letafat et al., 2008).

4. Antifungal and Genotoxic Properties

1-methyl-1H-imidazole derivatives, including those with nitro groups, show moderate antifungal properties and are genotoxic in various assays. This indicates their applicability in antifungal research and genotoxicity studies (Zani et al., 1995).

5. Synthesis and Crystallographic Analysis

The synthesis and crystallographic analysis of compounds like 2-[2-Methyl-5-nitro-4-(phenylsulfonylmethyl)imidazol-1-yl]ethanol demonstrate their application in organic synthesis and structural chemistry (Crozet et al., 2002).

6. Computational Chemistry and Molecular Docking

1-(2-ethylsulfonylethyl)-2-methyl-5-nitro-imidazole has been used in spectroscopic elucidations and computational studies, including molecular docking for antiprotozoal properties. This highlights its significance in computational biology and drug design (Manjusha et al., 2020).

Safety And Hazards

“1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-” may cause skin irritation and could be harmful if inhaled or absorbed through the skin . It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for “1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-” could involve further exploration of its potential biological activities and applications in medicinal chemistry. Given the wide range of biological activities exhibited by imidazole derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

1-(2-ethylsulfonylethyl)-2-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJQUSZGINOURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN1C=C(N=C1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180131
Record name 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-

CAS RN

25459-12-5
Record name Isotinidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOTINIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTU3H1J2L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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